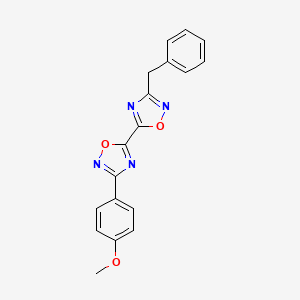
5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile” is a complex organic molecule. It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of tyrosinase (TYR) from Agaricus bisporus (AbTYR) .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 4-fluorobenzylpiperazine moiety. The InChI code for a similar compound, 4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile, is 1S/C18H16FN3O/c19-16-5-3-15(4-6-16)18(23)22-11-9-21(10-12-22)17-7-1-14(13-20)2-8-17/h1-8H,9-12H2 .Aplicaciones Científicas De Investigación
Pharmacological Research
This compound is often explored for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers investigate its efficacy and safety in treating different diseases, including neurological disorders and cancers .
Neurotransmitter Modulation
Due to its ability to cross the blood-brain barrier, this compound is studied for its effects on neurotransmitter systems. It can modulate the activity of neurotransmitters such as serotonin and dopamine, which are crucial in the treatment of psychiatric and neurological disorders like depression, anxiety, and schizophrenia .
Enzyme Inhibition Studies
The compound is also used in enzyme inhibition studies, particularly targeting enzymes like tyrosinase. Tyrosinase inhibitors are significant in the treatment of hyperpigmentation disorders and melanoma. This compound’s structure allows it to bind effectively to the active sites of these enzymes, making it a valuable tool in biochemical research .
Cancer Research
In oncology, this compound is investigated for its potential anti-cancer properties. Its ability to interfere with cell proliferation and induce apoptosis in cancer cells makes it a promising candidate for developing new cancer therapies. Researchers focus on its mechanisms of action and its effectiveness against various cancer cell lines .
Chemical Biology
In chemical biology, this compound is used as a probe to study biological processes at the molecular level. Its fluorescent properties enable researchers to track its distribution and interaction within cells, providing insights into cellular functions and mechanisms.
Material Science
Beyond biological applications, this compound is also explored in material science. Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as sensors or catalysts. Researchers study its structural characteristics to design materials with enhanced performance.
These applications highlight the versatility and importance of 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile in scientific research. Each field leverages its unique properties to advance knowledge and develop new technologies.
If you have any specific questions or need further details on any of these applications, feel free to ask!
[Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors](https://chemistry-europe.onlinelibrary.wiley.com/doi/epdf/10.1002/cmdc.202100396) Buy (E)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile
Propiedades
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c22-17-8-6-16(7-9-17)20(27)25-10-12-26(13-11-25)21-18(14-23)24-19(28-21)15-4-2-1-3-5-15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJBYYAULAJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2676848.png)

![6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2676851.png)


